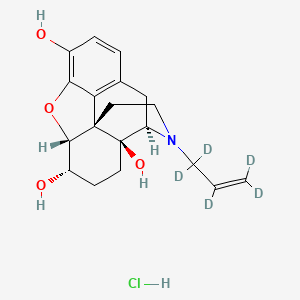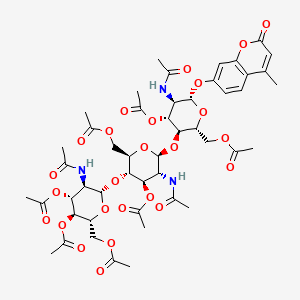
6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate involves multiple steps, starting from the appropriate monosaccharide units. The key steps include:
Glycosylation: The initial step involves the glycosylation of the monosaccharide units to form the chitotriose backbone.
Acetylation: The hydroxyl groups of the chitotriose are then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Attachment of 4-Methylumbelliferyl Group: The 4-methylumbelliferyl group is introduced through a nucleophilic substitution reaction, typically using 4-methylumbelliferyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used for the glycosylation and acetylation steps.
Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
化学反应分析
Types of Reactions
6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylumbelliferyl group, to form various oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-methylumbelliferyl group.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Free chitotriose and acetic acid.
Oxidation: Oxidized derivatives of the 4-methylumbelliferyl group.
Substitution: Substituted derivatives of the 4-methylumbelliferyl group.
科学研究应用
6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate is widely used in scientific research, particularly in the following fields:
Chemistry: As an intermediate in the synthesis of fluorogenic substrates for various assays.
Biology: In the study of enzyme kinetics, particularly lysozyme activity, due to its fluorogenic properties.
Industry: Used in the production of specialized reagents for biochemical assays.
作用机制
The primary mechanism of action of 6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate involves its use as a substrate for lysozyme. The lysozyme enzyme cleaves the chitotriose backbone, releasing the 4-methylumbelliferyl group, which fluoresces under UV light. This fluorescence can be measured to determine lysozyme activity .
相似化合物的比较
Similar Compounds
4-Methylumbelliferyl β-D-glucuronide: Another fluorogenic substrate used in enzyme assays.
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Used in the study of glycosidase activity.
4-Methylumbelliferyl β-D-galactopyranoside: Used in β-galactosidase assays.
Uniqueness
6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate is unique due to its specific structure, which allows it to be used as a substrate for lysozyme assays. Its acetylated chitotriose backbone and the 4-methylumbelliferyl group provide distinct advantages in terms of stability and fluorescence properties compared to other similar compounds.
属性
分子式 |
C48H61N3O25 |
|---|---|
分子量 |
1080.0 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C48H61N3O25/c1-19-14-36(62)71-32-15-30(12-13-31(19)32)70-46-37(49-20(2)52)44(68-28(10)60)41(34(72-46)17-64-24(6)56)75-48-39(51-22(4)54)45(69-29(11)61)42(35(74-48)18-65-25(7)57)76-47-38(50-21(3)53)43(67-27(9)59)40(66-26(8)58)33(73-47)16-63-23(5)55/h12-15,33-35,37-48H,16-18H2,1-11H3,(H,49,52)(H,50,53)(H,51,54)/t33-,34-,35-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47+,48+/m1/s1 |
InChI 键 |
FBHMDVOKHMXWOB-LBNIFWKSSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


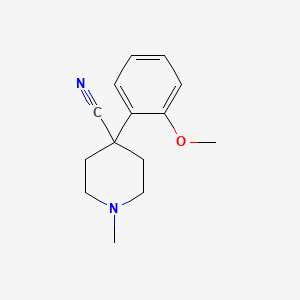
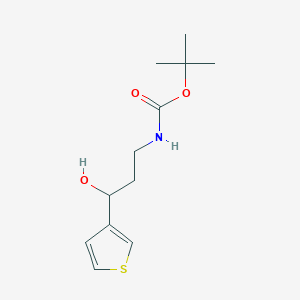
![1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13860709.png)
![(3R,6S)-6-[4-[(2S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13860715.png)
![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
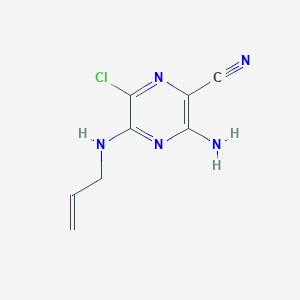
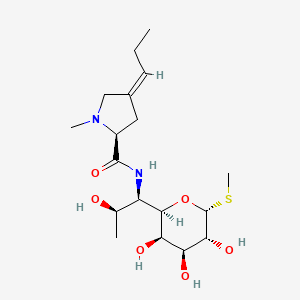

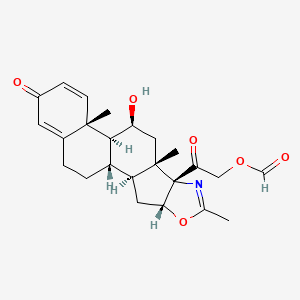
![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
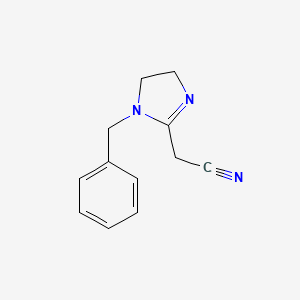
![[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol](/img/structure/B13860775.png)
